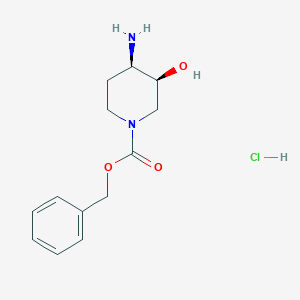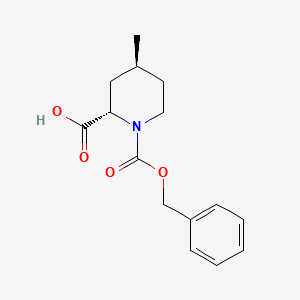![molecular formula C9H9BrN2O2 B8189236 (R)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B8189236.png)
(R)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a bromine atom and an amino group attached to a dihydrobenzo oxazepine ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one typically involves the following steps:
N-Arylation Reaction: The process begins with the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids.
Intramolecular Lactonization or Acylation: The resulting N-arylated intermediates undergo chemo- and regio-selective intramolecular lactonization or acylation to form the oxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of biomass-derived starting materials can make the process more sustainable and environmentally friendly .
化学反应分析
Types of Reactions
®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepinones.
Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxazepinones, reduced oxazepine derivatives, and substituted oxazepines with different functional groups .
科学研究应用
®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of ®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds share a similar oxazepine ring structure but differ in the substitution pattern.
Quinazolinimines: These compounds have a similar nitrogen-containing heterocyclic structure but with different ring systems
Uniqueness
®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is unique due to the presence of both an amino group and a bromine atom on the oxazepine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
(3R)-3-amino-8-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-1-2-7-8(3-5)14-4-6(11)9(13)12-7/h1-3,6H,4,11H2,(H,12,13)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPKSKIYPBDTCY-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C(O1)C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC2=C(O1)C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
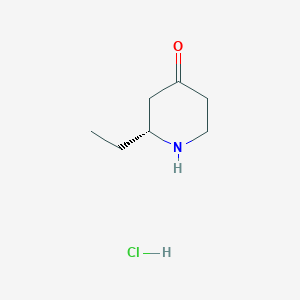
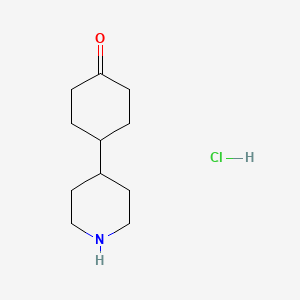
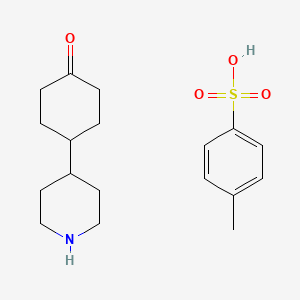
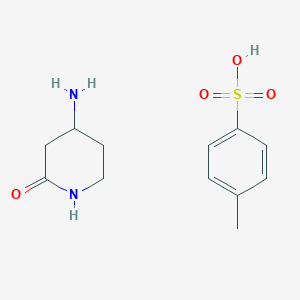
![1-O-benzyl 4-O-ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate](/img/structure/B8189178.png)
![cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate](/img/structure/B8189190.png)
![3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester](/img/structure/B8189206.png)
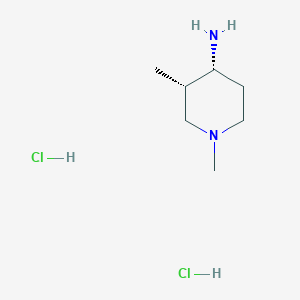
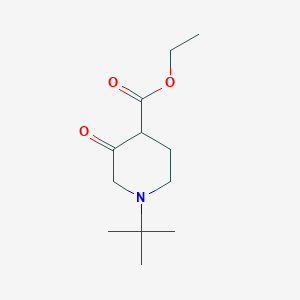
![3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B8189216.png)
![6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189227.png)
![6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189228.png)
